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Mono-7-carboxyheptyl phthalate

Cat. No.: B1148270
CAS No.: 856869-57-3
M. Wt: 308.33
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Description

Mono-7-carboxyheptyl phthalate (CAS 856869-57-3) is a phthalate metabolite identified in environmental and biomonitoring studies. This compound is a key analyte for researchers investigating human exposure to phthalates, which are ubiquitous environmental contaminants and known endocrine-disrupting chemicals (EDCs) . Phthalate exposure has been linked to impacts on female reproductive health, including ovarian function, uterine disorders, and pregnancy outcomes, making the accurate measurement of metabolites like this compound critical for risk assessment . Its primary application is in environmental analysis, where it is quantified using advanced techniques like Ultra Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) to generate reliable biomonitoring data . This metabolite is part of the broader scientific effort to understand the effects of phthalate mixtures, which more accurately represent real-life human exposure compared to single-chemical studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₂₀O₆ B1148270 Mono-7-carboxyheptyl phthalate CAS No. 856869-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-carboxyheptoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c17-14(18)10-4-2-1-3-7-11-22-16(21)13-9-6-5-8-12(13)15(19)20/h5-6,8-9H,1-4,7,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSRWFURCUZTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256438
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856869-57-3
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856869-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Biotransformation Pathways of Mono 7 Carboxyheptyl Phthalate

Precursor Phthalate (B1215562) Esters and Primary Metabolite Formation

The journey to Mono-7-carboxyheptyl phthalate begins with its precursor, Di-n-octyl phthalate (DnOP), a diester of phthalic acid. The initial and pivotal step in the biotransformation of DnOP is the hydrolysis of one of its ester linkages. This reaction is catalyzed by a class of enzymes known as carboxylesterases or lipases, which are abundant in various tissues, including the liver and intestines.

This enzymatic hydrolysis cleaves one of the octyl ester bonds, resulting in the formation of two products: Mono-n-octyl phthalate (MnOP) and n-octanol. MnOP is the primary metabolite and serves as the immediate precursor for subsequent oxidative reactions that lead to the formation of MCHp and other oxidized metabolites. The general reaction can be summarized as follows:

Di-n-octyl phthalate (DnOP) + H₂O → Mono-n-octyl phthalate (MnOP) + n-octanol

The formation of MnOP is a critical activation step, as the monoester is often considered more biologically active than the parent diester.

Oxidative Biotransformation Mechanisms Leading to this compound

Following its formation, Mono-n-octyl phthalate (MnOP) undergoes further metabolism, primarily through the oxidation of its n-octyl side chain. The formation of this compound is a result of ω-oxidation, a metabolic pathway that targets the terminal methyl group (the ω-carbon) of the alkyl chain. This process converts the hydrocarbon chain into a more polar, water-soluble compound, facilitating its excretion.

Role of Specific Enzyme Systems (e.g., Cytochrome P450, Carboxylases)

The oxidative transformation of the octyl side chain of MnOP is a sequential process involving several key enzyme systems:

Cytochrome P450 (CYP) Enzymes: The initial and rate-limiting step of ω-oxidation is catalyzed by members of the cytochrome P450 superfamily of enzymes, located primarily in the endoplasmic reticulum of liver cells. Specifically, enzymes from the CYP4A and CYP4F families are known to be involved in the ω-hydroxylation of fatty acids, and it is presumed that these or similar isoforms are responsible for hydroxylating the terminal methyl group of the octyl chain of MnOP. This reaction introduces a hydroxyl group, converting the terminal methyl group into a primary alcohol.

Alcohol Dehydrogenase (ADH): The newly formed hydroxyl group on the terminal carbon is then oxidized to an aldehyde. This reaction is catalyzed by cytosolic alcohol dehydrogenases, which are NAD⁺-dependent enzymes.

Aldehyde Dehydrogenase (ALDH): The final step in the formation of the carboxyl group is the oxidation of the terminal aldehyde. This is carried out by aldehyde dehydrogenases, also NAD⁺-dependent enzymes located in the cytosol, which convert the aldehyde to a carboxylic acid. The resulting molecule is this compound. While the term "carboxylase" is in the outline, the formation of the carboxyl group in this context is due to the sequential action of ADH and ALDH, not a carboxylation reaction (which would involve the addition of a carboxyl group).

Intermediary Metabolites in the Pathway to this compound

The sequential enzymatic reactions in the ω-oxidation of MnOP result in the formation of distinct intermediary metabolites before the final product, MCHp, is formed. These intermediates represent the progressive oxidation of the terminal carbon of the octyl side chain.

The primary intermediary metabolites in this pathway are:

Mono-(8-hydroxyoctyl) phthalate (MHOp): This is the product of the initial CYP-mediated hydroxylation of the terminal methyl group of the octyl chain of MnOP.

Mono-(8-oxooctyl) phthalate (MOOp): Following the formation of MHOp, the terminal alcohol group is oxidized by alcohol dehydrogenase to an aldehyde, resulting in the formation of MOOp.

The subsequent oxidation of the aldehyde group of MOOp by aldehyde dehydrogenase yields the final product, This compound (MCHp) . The presence of these hydroxylated and oxo-metabolites has been reported in in vivo studies of DnOP metabolism, supporting this proposed pathway.

Comparative Metabolic Pathways in Experimental and Environmental Systems

The metabolism of Di-n-octyl phthalate and the subsequent formation of its metabolites, including MCHp, can exhibit significant variability across different species and experimental systems. These differences are often attributed to variations in the expression and activity of the key metabolizing enzymes.

Studies comparing the metabolism of phthalates in different animal models, such as rats and mice, and extrapolating to humans have revealed species-specific differences in the activities of carboxylesterases, cytochrome P450 isoforms, alcohol and aldehyde dehydrogenases, and UDP-glucuronosyltransferases (UGTs), which are involved in the phase II conjugation of metabolites.

For instance, the rate of initial hydrolysis of the diester to the monoester can vary significantly. Furthermore, the profile of oxidative metabolites can differ, suggesting species-specific activities of CYP enzymes. In rats, several oxidative metabolites of DnOP have been identified in urine, including mono-(3-carboxypropyl) phthalate (MCPP), MCHp, mono-hydroxy-n-octyl phthalate (MHOP), and mono-oxo-n-octyl phthalate (MOOP). nih.gov While direct comparative human data for DnOP metabolism is limited, studies on other phthalates have shown that humans may have different dominant metabolic pathways compared to rodents. Understanding these differences is critical for accurate risk assessment, as data from animal studies are often used to predict human health outcomes.

The following table summarizes the urinary metabolites of DnOP identified in rats.

MetaboliteAbbreviation
Mono-n-octyl phthalateMnOP
Mono-(3-carboxypropyl) phthalateMCPP
This compoundMCHpP
Mono-hydroxy-n-octyl phthalateMHOP
Mono-oxo-n-octyl phthalateMOOP
Phthalic AcidPA
Data derived from studies in Sprague-Dawley rats.

In Vitro Models for Elucidating Biotransformation Kinetics

To investigate the mechanisms and kinetics of the biotransformation of DnOP to MCHp without the complexities of whole-animal studies, various in vitro models are employed. These models allow for the controlled study of specific enzymatic reactions and the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Commonly used in vitro models for studying phthalate metabolism include:

Liver Microsomes: These are preparations of the endoplasmic reticulum from liver cells and are a rich source of cytochrome P450 enzymes. Rat liver microsomes have been used to demonstrate the in vitro metabolism of DnOP to MnOP and further to hydroxylated metabolites. They are particularly useful for studying Phase I oxidative metabolism.

Hepatocytes: Intact liver cells, either freshly isolated (primary hepatocytes) or cultured, provide a more complete metabolic system, containing both Phase I and Phase II enzymes, as well as necessary cofactors. They can be used to study the entire metabolic cascade from the parent compound to its final excreted metabolites.

Recombinant Enzyme Systems: These systems use specific, purified enzymes (e.g., a particular CYP isoform) expressed in a host cell line. This allows for the precise determination of the role of individual enzymes in a particular metabolic step.

Three-Dimensional (3D) Cell Cultures: More advanced models, such as 3D co-culture systems of testicular cells, have been used to investigate the metabolism and kinetics of phthalates in a more physiologically relevant environment.

These in vitro systems are invaluable for screening potential metabolites, identifying the enzymes involved, and understanding the kinetics of these transformations, which is essential for building predictive models of in vivo metabolism.

Advanced Analytical Methodologies for Mono 7 Carboxyheptyl Phthalate Quantification

Comprehensive Sample Preparation Strategies for Diverse Matrices

The accurate quantification of Mono-7-carboxyheptyl phthalate (B1215562) necessitates meticulous sample preparation to isolate the analyte from complex biological and environmental matrices, minimize interference, and enhance detection sensitivity. The strategies employed vary significantly depending on the nature of the sample.

Biological Matrices (e.g., non-human animal tissues, urine, serum, seminal plasma, amniotic fluid)

In biological samples, MCHP is often present in a conjugated form, typically as a glucuronide. cdc.gov Consequently, a critical initial step in sample preparation is enzymatic deconjugation to liberate the free form of the metabolite. cdc.govnih.gov This is commonly achieved by incubating the sample with β-glucuronidase. cdc.gov Following deconjugation, solid-phase extraction (SPE) is a widely adopted technique for cleanup and pre-concentration. cdc.govchromatographyonline.com

Various SPE sorbents can be employed, with reversed-phase materials like C18 being common. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and finally eluting the analyte of interest with an appropriate organic solvent. The choice of solvents and pH conditions during these steps is optimized to maximize the recovery of MCHP. For instance, urine samples are often acidified before being loaded onto the SPE column to ensure that the carboxylic acid group of MCHP is protonated, enhancing its retention on the reversed-phase sorbent. chromatographyonline.com

Table 1: Typical Sample Preparation Protocol for MCHP in Human Urine

StepDescriptionKey Parameters
1. Sample Aliquoting A precise volume of the urine sample is taken for analysis.Typically 100 µL to 2 mL.
2. Internal Standard Spiking An isotopically labeled internal standard (e.g., MCHP-d4) is added.Corrects for matrix effects and procedural losses.
3. Enzymatic Hydrolysis The sample is incubated with β-glucuronidase to cleave glucuronide conjugates.Incubation at 37°C for several hours.
4. Acidification The pH of the sample is adjusted to be acidic.Facilitates retention on the SPE column.
5. Solid-Phase Extraction (SPE) The sample is passed through an SPE cartridge for cleanup and concentration.Cartridge conditioning, sample loading, washing, and elution.
6. Evaporation and Reconstitution The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.Prepares the sample for injection into the analytical instrument.

The analysis of MCHP in serum and seminal plasma follows similar principles, although the lower sample volumes and different protein content may necessitate adjustments to the protocol. oup.comnih.gov For tissues, homogenization is required prior to extraction, often using organic solvents, followed by cleanup steps analogous to those for liquid matrices.

Environmental Matrices (e.g., water, soil, dust)

For environmental matrices, the extraction techniques are tailored to the physical and chemical properties of the sample. In water samples, the concentration of MCHP is typically low, necessitating a pre-concentration step. This is often achieved using large-volume SPE.

Soil and dust samples require a more rigorous extraction to release the analyte from the solid matrix. Common techniques include pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with suitable organic solvents. The resulting extract is then subjected to cleanup procedures, which may involve SPE or other chromatographic techniques to remove the vast number of co-extracted interfering compounds before instrumental analysis.

Chromatographic Separation Techniques and Optimization

Chromatography is central to the analysis of MCHP, serving to separate it from other phthalate metabolites and endogenous matrix components prior to detection. Both gas and liquid chromatography are employed, each with its own set of requirements and advantages.

Gas Chromatography (GC) with Derivatization

Due to its polarity and low volatility, MCHP is not directly amenable to GC analysis. Therefore, a derivatization step is mandatory to convert the polar carboxyl and hydroxyl groups into less polar, more volatile moieties. uzh.ch Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. Another approach involves esterification of the carboxylic acid group. uzh.ch

The optimization of the GC method involves selecting an appropriate capillary column, typically with a mid-polarity stationary phase, and programming the oven temperature to achieve optimal separation of the derivatized MCHP from other compounds. gcms.cz While GC-MS can provide excellent sensitivity and selectivity, the need for derivatization adds complexity and potential for variability in the analytical workflow. frontiersin.org

Liquid Chromatography (LC) including Ultra-Performance Liquid Chromatography (UPLC)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most prevalent technique for the quantification of MCHP and other phthalate metabolites. nih.govnih.govrsc.org A significant advantage of LC is that it can directly analyze the polar, non-volatile MCHP without the need for derivatization. frontiersin.org

Reversed-phase chromatography is the standard approach, with C18 columns being widely used. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic or acetic acid) added to improve peak shape and ionization efficiency. nih.gov Gradient elution is commonly employed to effectively separate a wide range of phthalate metabolites within a reasonable analysis time.

Ultra-Performance Liquid Chromatography (UPLC) systems, which utilize columns with smaller particle sizes and operate at higher pressures, offer significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. rsc.org This allows for shorter run times and better separation of isomeric compounds.

Table 2: Comparison of Chromatographic Techniques for MCHP Analysis

FeatureGas Chromatography (GC)Liquid Chromatography (LC/UPLC)
Derivatization RequiredNot required
Analyte Volatility High volatility neededNot a limiting factor
Typical Column Capillary column (e.g., DB-5ms)Reversed-phase (e.g., C18)
Mobile Phase Inert gas (e.g., Helium, Hydrogen)Aqueous/organic solvent mixture
Key Advantage High resolutionDirect analysis of polar compounds
Key Disadvantage Additional sample preparation stepPotential for matrix effects in the ion source

Mass Spectrometric Detection and Isomer Resolution

Mass spectrometry (MS) is the preferred detection method for MCHP due to its high sensitivity and selectivity. When coupled with a chromatographic separation system, it provides a powerful tool for the unambiguous identification and quantification of the analyte.

Tandem mass spectrometry (MS/MS) is the most commonly used technique. nih.govnih.govnih.gov In this approach, the MCHP molecule is first ionized, typically using electrospray ionization (ESI) in negative mode, to form a precursor ion. This precursor ion is then isolated and fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity by minimizing interference from co-eluting compounds. nih.gov

High-resolution mass spectrometry (HRMS) offers an alternative or complementary approach. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion, thereby increasing confidence in its identification. nih.gov This is particularly useful in metabolomics studies for the discovery of new metabolites. nih.govresearchgate.net

A significant challenge in phthalate metabolite analysis is the presence of isomers, which have the same mass and can be difficult to distinguish. While mass spectrometry alone cannot typically differentiate between isomers, the combination of effective chromatographic separation and MS detection is crucial for their resolution. The optimization of the chromatographic conditions, including the choice of column and mobile phase gradient, is key to achieving baseline separation of isomeric compounds before they enter the mass spectrometer. rsc.org

Tandem Mass Spectrometry (MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of MCHpP and other phthalate metabolites in biological samples such as urine. chromatographyonline.comrsc.org This technique offers high sensitivity and selectivity, which is essential for detecting the trace levels of these compounds. chromatographyonline.com The general workflow involves enzymatic deconjugation to release the metabolites from their glucuronidated form, followed by sample cleanup and concentration, often using solid-phase extraction (SPE). nih.govnih.gov

In MS/MS analysis, specific precursor-to-product ion transitions are monitored in a process known as Multiple Reaction Monitoring (MRM), which significantly enhances the selectivity of the detection by filtering out background noise. chromatographyonline.comnih.gov For phthalate metabolites, analysis is typically performed using an electrospray ionization (ESI) source operating in negative ion mode. nih.govnih.gov The selection of optimized MRM transitions for MCHpP and its corresponding isotopically labeled internal standard is critical for achieving reliable quantification. While specific transitions for MCHpP are established within individual laboratory methods, the principle remains the same: a specific parent ion is selected and fragmented, and a characteristic product ion is monitored.

Table 1: Typical Parameters for LC-MS/MS Analysis of Phthalate Metabolites

ParameterDescription
Chromatography High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Ionization Source Electrospray Ionization (ESI) in Negative Mode
Mass Analyzer Triple Quadrupole (QqQ)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Enzymatic deconjugation followed by Solid-Phase Extraction (SPE)

This table represents a generalized setup for the analysis of phthalate metabolites, including MCHpP, using tandem mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) and Quadrupole Time-of-Flight (QToF) Systems

High-Resolution Mass Spectrometry (HRMS), particularly utilizing Quadrupole Time-of-Flight (QToF) systems, provides an advanced analytical tool for the analysis of MCHpP. nih.gov Unlike tandem mass spectrometry which relies on nominal mass resolution, HRMS instruments provide high mass accuracy, typically below 5 ppm. researchgate.net This capability is particularly advantageous for distinguishing between isomeric compounds that have the same nominal mass but different elemental compositions. nih.gov

The complexity of DiNP, the parent compound of MCHpP, lies in it being a complex mixture of isomers. This results in the formation of various structurally similar metabolites, such as mono(carboxy-isooctyl) phthalate (MCiOP), which can be challenging to separate chromatographically and distinguish by low-resolution mass spectrometers. nih.gov A QToF system, with a mass resolution that can be at least 0.005 amu, allows for the determination of the exact mass of the analyte, which aids in its unambiguous identification and quantification, especially when chromatographic separation is incomplete. nih.gov The coupling of a quadrupole with a time-of-flight analyzer allows for both high fragmentation efficiency and rapid, high-resolution mass analysis. nih.govsemanticscholar.org

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is the gold standard for accurate quantification of MCHpP in complex matrices. oup.comresearchgate.net This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., ¹³C- or D-labeled MCHpP) to the sample prior to any sample preparation steps. nih.govnih.gov

The isotopically labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during extraction, derivatization, and ionization. cdc.gov Any sample loss during the preparation process will affect both the native analyte and the labeled standard equally. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, it is possible to accurately calculate the concentration of the native analyte, compensating for matrix effects and variations in instrument response. cdc.gov This approach significantly improves the precision and accuracy of the quantification. cdc.gov

Method Validation, Quality Control, and Inter-laboratory Harmonization

The development of robust analytical methods for MCHpP quantification requires rigorous validation to ensure the reliability of the generated data. Method validation typically assesses parameters such as linearity, accuracy, precision (both intra- and inter-day), limits of detection (LOD), and limits of quantification (LOQ). researchgate.netnih.gov

Table 2: Key Parameters in Analytical Method Validation

ParameterDescriptionAcceptance Criteria (Typical)
Linearity (r²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.> 0.99
Accuracy (% Recovery) The closeness of the measured value to the true value.80-120%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.< 15-20%
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1

This table outlines the fundamental parameters for the validation of analytical methods for quantifying chemical compounds.

Quality control (QC) is maintained by including QC materials with known concentrations of the analyte in each analytical run to monitor the performance of the method. uzh.ch Furthermore, participation in inter-laboratory comparison studies and proficiency testing programs is essential for ensuring the harmonization of results across different laboratories. nih.gov Such programs have demonstrated a substantial improvement in the performance and comparability of phthalate metabolite measurements among participating laboratories. nih.gov

Challenges in Quantification Due to Isomeric Complexity and Ubiquitous Contamination

A significant challenge in the quantification of MCHpP stems from the isomeric complexity of its parent compound, DiNP. nih.gov DiNP is not a single chemical but a mixture of various C9-alcohol isomers, leading to a complex mixture of metabolites, including MCHpP and MCiOP. nih.govnih.gov The chromatographic interpretation of these isomeric mixtures can be challenging, and co-elution can lead to inaccurate quantification if not properly addressed, often necessitating the use of high-resolution chromatographic and mass spectrometric techniques. nih.gov

Another major challenge is the ubiquitous presence of phthalates in the environment and laboratory settings, which can lead to sample contamination. mdpi.comresearchgate.net Phthalates can be found in laboratory equipment, solvents, and even the air, potentially leading to false positives or overestimated concentrations. mdpi.comresearchgate.net To mitigate this, rigorous cleaning procedures for glassware, the use of phthalate-free materials, and the regular analysis of procedural blanks are critical components of the analytical workflow to monitor and control for background contamination. researchgate.netyoutube.com

Occurrence and Distribution in Environmental and Biomonitoring Studies

The journey of Mono-7-carboxyheptyl phthalate (B1215562) begins with the release of its precursor, Di-isononyl phthalate (DINP), into the environment. DINP is a high-molecular-weight phthalate used as a plasticizer to impart flexibility to Polyvinyl Chloride (PVC) and other polymers found in countless consumer, commercial, and industrial products. nih.govepa.govepa.gov Because phthalates are not chemically bound to the polymer matrix, they can be released into the environment during a product's entire life cycle—from manufacturing and use to disposal and recycling. epa.govepa.gov

DINP is considered ubiquitous in various environmental media due to its release from both point and non-point sources. epa.gov Key release pathways include industrial and municipal wastewater effluents, the application of sewage sludge or biosolids to land, stormwater runoff, and leachate from landfills. epa.govgreenfacts.org

Aquatic Systems (e.g., wastewater, surface water)

The precursor compound DINP is frequently detected in aquatic environments. Production facilities and PVC processing plants are significant sources of release into wastewater. greenfacts.org While wastewater treatment processes can remove a substantial portion of phthalates, they are not completely eliminated, leading to their presence in effluent discharged into surface waters. epa.gov

Studies have documented the concentration of DINP in various water bodies. For example, in the U-Tapao canal in Southern Thailand, DINP was detected in 65% of water samples, with concentrations reaching up to 3.44 µg/L. nih.gov A survey in Washington State waterbodies also tentatively identified DINP in freshwater and marine sediments. wa.gov The estimated half-life for DINP in surface water is approximately 50 days. greenfacts.org Once in the aquatic environment, it tends to bind strongly to sediments. greenfacts.org

Table 1: Concentration of Di-isononyl Phthalate (DINP) in Aquatic Systems

Location/StudyMatrixConcentration RangeMean ConcentrationDetection Frequency
U-Tapao Canal, Thailand nih.govSurface WaterND - 3.44 µg/L2.12 µg/L65%
Washington State, USA wa.govFreshwater Sediment1,120 - 2,150 µg/kg dwN/AN/A
Washington State, USA wa.govMarine Sediment601 - 698 µg/kg dwN/AN/A
Europe (Predicted) greenfacts.orgSurface Water (near non-PVC processing sites)N/A3.4 µg/LN/A
Europe (Predicted) greenfacts.orgSediment10.7 - 150 mg/kg dwN/AN/A
Terrestrial Compartments (e.g., soil, dust)

Phthalates contaminate soil through several pathways, including the application of sewage sludge as fertilizer, the use of plastic films in agriculture, and atmospheric deposition. greenfacts.orgnih.govresearchgate.net Due to their chemical properties, high-molecular-weight phthalates like DINP are expected to be immobile in soil, binding strongly to soil particles. greenfacts.orgnih.gov The estimated half-life of DINP in soil is substantial, around 300 days. greenfacts.org

Concentrations of DINP in soil can vary widely depending on proximity to industrial sources. Predicted levels in Europe range from 3.3 mg/kg dry weight near polymer processing sites to 10.9 mg/kg near PVC processing facilities. greenfacts.org Studies in China have found that Di-(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP) are the most abundant phthalates in soil, with total concentrations of priority phthalates ranging from 0.239 to 3.495 mg/kg. nih.govmdpi.com Phthalates are also commonly found in street and indoor dust. epa.govnih.gov

Table 2: Concentration of Phthalates in Terrestrial Compartments

Location/StudyMatrixPhthalateConcentration Range (mg/kg dw)Mean Concentration (mg/kg dw)
Europe (Predicted) greenfacts.orgSoil (near PVC processing)DINPN/A10.9
Europe (Predicted) greenfacts.orgSoil (near other polymer processing)DINPN/A3.3
Novi Sad, Serbia nih.govSoil (City Parks)Σ6PAEsN/A2.12
Novi Sad, Serbia nih.govStreet Dust (City Parks)Σ6PAEsN/A5.45
South China mdpi.comSoilΣ15PAEs 0.445 - 4.4731.582
South China mdpi.comSoilDEHP0.129 - 2.6280.947
South China mdpi.comSoilDnBP0.073 - 1.1090.259
*Σ6PAEs includes DEHP, DBP, BBP, DEP, DMP, and Diisobutyl phthalate (DIBP).Σ15PAEs includes a broader range of phthalate compounds.
Atmospheric Distribution and Transport

While high-molecular-weight phthalates like DINP have low volatility, they are released into the air from processing facilities and can adsorb to airborne particulate matter. greenfacts.orgresearchgate.net This association with particles allows them to undergo atmospheric transport. researchgate.netacs.org The estimated half-life of DINP in the air is short, around 0.7 days, suggesting it is degraded relatively quickly. greenfacts.org However, atmospheric transport and subsequent deposition (either through wet or dry processes) are considered significant pathways for the contamination of remote environments, including the Arctic Ocean. researchgate.netacs.org Studies in the North Sea and South China Sea have shown that while lower molecular weight phthalates are dominated by net deposition from the air to the sea, higher molecular weight phthalates can experience volatilization from seawater back into the air, contributing to their environmental cycling. acs.orgleuphana.de

Biomonitoring of Mono-7-carboxyheptyl Phthalate in Non-Human Organisms and Systems

Once DINP enters an organism, it is metabolized. The initial step is hydrolysis, which converts the diester (DINP) into its monoester, Mono-isononyl phthalate (MINP). nih.govca.gov This primary metabolite is then rapidly and extensively oxidized in the liver to form secondary metabolites, which are more easily excreted in urine. nih.govnih.govca.gov this compound, also known by synonyms such as Mono-carboxyisooctyl phthalate (MCIOP) or cx-MiNP, is one of these key secondary, oxidized metabolites. nih.goviarc.fr These secondary metabolites are considered more sensitive and reliable biomarkers for assessing exposure to DINP than the primary monoester. nih.govnih.gov

The presence of phthalates and their metabolites has been confirmed in a variety of wildlife, indicating their bioavailability in different ecosystems. oup.com Phthalates have been detected in marine organisms, and their metabolites have been found in top predators like fin whales and seabirds, suggesting exposure through the food web. researchgate.netresearchgate.net One study detected seven different phthalate esters in neustonic/planktonic samples and in the blubber of four cetacean species in the Mediterranean Sea, confirming the widespread distribution of these contaminants in marine wildlife. rsc.org While specific measurements of this compound in wild species are not widely documented, the detection of its parent compound, DINP, in 72% of species sampled in one study confirms its availability to aquatic biota. oup.com The detection of various phthalate metabolites in wildlife serves as a tracer for plastic exposure and ingestion. researchgate.netrsc.org

Studies in experimental animal models, particularly rats, have been crucial in elucidating the metabolic fate of DINP. nih.gov When administered orally, DINP is rapidly metabolized in the gastrointestinal tract to its monoester, MINP, which is then absorbed. nih.govnih.gov The MINP undergoes further oxidation in the liver to produce secondary metabolites. ca.gov

In rats dosed with DINP, the major urinary metabolites are the oxidized forms, including Mono-hydroxyisononyl phthalate (MHINP), Mono-carboxyisooctyl phthalate (MCIOP), and Mono-oxoisononyl phthalate (MOINP). nih.gov A physiologically based pharmacokinetic (PBPK) model developed for pregnant rats specifically tracked the disposition of primary oxidative metabolites, including "carboxy (7-COX)-monoisononyl phthalate," confirming its presence in plasma and urine following DINP exposure. tandfonline.com These animal models demonstrate that this compound and its related oxidized forms are significant and detectable products of DINP metabolism. nih.govtandfonline.com

Considerations for Biological Matrix Selection and Variability

The selection of an appropriate biological matrix is critical for accurately assessing human exposure to phthalates. For non-persistent chemicals like phthalates, which are rapidly metabolized and excreted, urine is widely considered the most suitable matrix. nih.gov Phthalate metabolites have a half-life of less than 24 hours, and their presence in urine provides a reliable measure of recent exposure. nih.govrichtmann.org

The use of urine for biomonitoring has distinct advantages over blood (serum or plasma). A primary concern with blood samples is the potential for contamination from di(2-ethylhexyl) phthalate (DEHP), a common plasticizer used in collection and storage materials. nih.gov This external DEHP can be hydrolyzed by enzymes in the blood, leading to artificially inflated levels of its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP). nih.govnih.govresearchgate.net In contrast, oxidative metabolites are not formed from this ex-vivo contamination, making them more selective and reliable biomarkers of DEHP exposure if serum is to be used. nih.govresearchgate.net However, the concentrations of these oxidative metabolites are typically much lower in serum compared to urine. nih.govresearchgate.net

A significant consideration in biomonitoring is the high temporal variability of phthalate metabolite concentrations in urine. nih.govresearchgate.net This variability occurs both within and between individuals. researchgate.net Due to the short half-life of these compounds, a single spot urine sample may not be representative of an individual's typical long-term exposure. nih.govresearchgate.net Research has demonstrated considerable day-to-day fluctuation in urinary levels for a single person. nih.govresearchgate.net

To quantify this variability, studies use the intraclass correlation coefficient (ICC), which measures the reproducibility of a biomarker over time. A higher ICC indicates lower within-subject variability. Studies have shown that ICCs for phthalate metabolites can vary significantly. For instance, some metabolites show moderate reproducibility, while the secondary, oxidized metabolites of DEHP have demonstrated lower ICCs, ranging from 0.21 to 0.37, indicating high within-person variability. nih.govresearchgate.net To account for this, study designs may require multiple urine samples from each participant to accurately classify exposure levels. nih.gov

Table 1: Intraclass Correlation Coefficients (ICCs) for Select Phthalate Metabolites in Urine
Phthalate MetaboliteParent PhthalateIntraclass Correlation Coefficient (ICC)Reference
Monoethyl phthalate (MEP)Diethyl phthalate (DEP)0.68 nih.gov
Monobenzyl phthalate (MBzP)Butylbenzyl phthalate (BBzP)0.59 nih.gov
Mono-n-butyl phthalate (MBP)Dibutyl phthalate (DBP)0.40 nih.gov
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)Di(2-ethylhexyl) phthalate (DEHP)0.21 nih.gov

Spatio-Temporal Trends in Environmental and Biological Occurrence

Biomonitoring studies have established that exposure to phthalates is widespread across diverse populations globally. richtmann.orgnih.gov Data from large-scale surveys, such as the U.S. National Health and Nutrition Examination Survey (NHANES), consistently show detectable levels of various phthalate metabolites in the majority of the population. nih.govepa.gov Specifically, metabolites of high-molecular-weight phthalates like monocarboxyoctyl phthalate (MCOP) were detected in 100% of samples from a 2018 study of pregnant women in Israel. nih.gov

Significant temporal trends in phthalate exposure have been observed over the past two decades, largely driven by regulatory changes and shifts in chemical usage. nih.gov In the United States, analysis of NHANES data from 2001 to 2010 revealed a complex pattern of changing exposures. nih.govnih.gov During this period, there was a notable decrease in the urinary concentrations of metabolites associated with DEHP. The geometric mean concentrations for the sum of DEHP metabolites (ΣDEHP) decreased by 37% between the 2001–2002 and 2009–2010 survey cycles. nih.govnih.gov

Conversely, during the same period, there was a significant increase in the concentrations of metabolites from phthalates used as DEHP substitutes. nih.gov Urinary levels of MCOP, an oxidative metabolite of di-n-octyl phthalate (DnOP) and diisononyl phthalate (DiNP), showed a substantial and monotonic increase. nih.gov The geometric mean concentration of MCOP rose by 149% from the 2005–2006 cycle to the 2009–2010 cycle, highlighting a clear shift in population-wide exposure from DEHP towards its replacements. nih.govnih.gov Similar trends have been noted in other regions; for example, a study in Italy found a significant decrease in urinary metabolites of regulated phthalates like DEHP between 2011 and 2016, following their inclusion in the EU's REACH authorization list. semanticscholar.org

Table 2: Temporal Trends of Monocarboxyoctyl Phthalate (MCOP) Urinary Concentrations in the U.S. Population (NHANES, Ages 6+)
Survey CycleLeast Square Geometric Mean (ng/mL)95% Confidence Interval (ng/mL)
2005–20061.11.0–1.3
2007–20081.81.5–2.0
2009–20102.82.3–3.4
nih.gov

Mechanistic Investigations of Mono 7 Carboxyheptyl Phthalate Interactions

Cellular Response Pathways and Signaling Network Perturbations

The initial molecular interactions of MCHp can trigger broader cellular response pathways and perturb complex signaling networks. A key network implicated in the response to phthalates is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and death. nih.govthermofisher.com These pathways consist of a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK. nih.govmdpi.com Various extracellular stimuli, including environmental stressors, can activate these pathways. nih.gov Phthalates have been shown to stimulate the proliferation of normal breast cells by driving the P13K/AKT/mTOR signaling pathway and affecting cell cycle progression. nih.gov The activation of MAPK signaling can lead to the phosphorylation of downstream targets, including transcription factors, which in turn alters gene expression and cellular function. youtube.com

Oxidative Stress and Reactive Species Generation Research (at a molecular level)

A significant mechanism of toxicity for many environmental chemicals, including phthalates, is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

At a molecular level, phthalates may induce ROS generation through several mechanisms, including the disruption of mitochondrial function. Mitochondria are a primary source of cellular ROS. nih.gov The resulting oxidative stress can lead to damage of cellular macromolecules. A key consequence is lipid peroxidation, the oxidative degradation of lipids. mdpi.com This process damages cell membranes and generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are themselves cytotoxic and can form adducts with proteins and DNA. mdpi.commdpi.com The generation of ROS and subsequent lipid peroxidation can further activate stress-responsive signaling pathways, like the MAPK pathway, creating a feedback loop that can exacerbate cellular damage. nih.gov

Comparative Mechanistic Responses Across Different Biological Models

The biological effects of MCHp and other phthalates can vary depending on the biological model system used for investigation. These differences can arise from species-specific variations in receptor affinity, metabolic pathways, and cellular responses.

Receptor Affinity: There can be significant differences in how phthalates interact with nuclear receptors from different species. For instance, while MEHP activates both human and mouse PXR, the magnitude of activation and the downstream consequences may differ. nih.gov

Metabolism: The metabolic profile of a parent phthalate (B1215562) can vary between species, leading to different concentrations and types of active metabolites like MCHp. These metabolic differences are critical for extrapolating data from animal models to humans.

Cell-Type Specificity: The response to phthalate exposure is highly dependent on the cell type. For example, the effects on a liver cell line (like HepG2), which is metabolically active, may differ significantly from the effects on a reproductive cell line or a neuronal cell. This is due to differences in the expression levels of receptors, metabolic enzymes, and signaling proteins.

The following table provides a comparative overview of responses observed in different models.

Model SystemPhthalate/MetaboliteKey Finding
HepG2 cells (human liver)Various monoestersAssay for PXR-mediated transcription activation nih.gov
MCF-10A cells (human breast)BBP, DBP, DEHPIncreased cell viability, activation of P13K/AKT/mTOR pathway nih.gov
Sprague-Dawley ratsDiethyl phthalate (DEP)Identification of a 107-gene signature of exposure unibo.it
Mouse modelsDiethylhexyl phthalate (DEHP)Increased DNA methylation in testis nih.govresearchgate.net

This comparative approach is essential for building a comprehensive understanding of the potential mechanisms of action of Mono-7-carboxyheptyl phthalate across different biological contexts.

Exposure Assessment Methodologies and Research Design

Methodologies for Estimating Environmental Exposure Levels

Estimating the levels of MCHpP in the environment requires a foundational understanding of its source, release, and persistence in various environmental compartments.

Mono-7-carboxyheptyl phthalate (B1215562) is not produced commercially; it is a metabolite of the parent compound Di-n-octyl phthalate (DnOP) nih.gov. Therefore, the characterization of MCHpP sources is intrinsically linked to the production and use of DnOP.

DnOP is a high molecular weight phthalate used as a plasticizer to impart flexibility to polymers, particularly polyvinyl chloride (PVC) industrialchemicals.gov.aucdc.govnih.gov. Its applications are widespread and include:

Building materials: Flooring, carpet-back coating, and wall coverings industrialchemicals.gov.aucdc.govnih.gov.

Consumer goods: Vinyl furniture upholstery, shower curtains, garden hoses, and toys industrialchemicals.gov.au.

Industrial applications: Adhesives, wire, cables, and conveyor belts industrialchemicals.gov.aucdc.gov.

Medical devices: Medical tubing and blood storage bags cdc.govnih.gov.

Other uses: Cosmetics, pesticides, and dye carriers cdc.govbiosynth.com.

The emission of the parent compound, DnOP, into the environment occurs primarily through non-covalent bonds with the plastic matrix, allowing it to leach, evaporate, or abrade from consumer products over time priateliazeme.sk. Key emission pathways include:

Leaching: Release into liquids, such as from food packaging into foodstuffs or from landfill materials into leachate cdc.gov.

Volatilization: Evaporation from products into indoor and outdoor air cdc.gov.

Abrasion: Release of particles from products like flooring and textiles, leading to contamination of indoor dust priateliazeme.sk.

Once in the environment, DnOP can be transported through various media and undergo transformation, including oxidation, to form metabolites such as MCHpP canada.ca.

To estimate environmental exposure levels, samples are collected from various media that act as reservoirs or transport pathways for the parent compound, DnOP. While direct measurement of MCHpP in the environment is less common than in biological samples, the presence of DnOP indicates the potential for MCHpP formation.

Environmental Media Sampled for Parent Compound (DnOP):

Air: DnOP has been detected in air samples, often at low concentrations in the range of parts per trillion cdc.govcdc.gov.

Water: It has been found in river water and rain cdc.govcdc.gov.

Sediment and Soil: Due to its tendency to stick to particles, DnOP can be found in sediment and soil, sometimes at significant concentrations near industrial sites cdc.govcdc.gov.

Dust: Indoor dust is a significant reservoir for phthalates that have leached from consumer products priateliazeme.sk.

Analytical Methodologies: The analysis of phthalates and their metabolites in environmental samples typically involves sophisticated laboratory techniques to ensure accuracy and avoid contamination.

Sample Preparation: This is a critical step and often involves extraction with an organic solvent. For complex matrices, cleanup steps are necessary to remove interfering substances cdc.govcdc.gov. Rigorous procedures are required to prevent contamination from laboratory equipment and reagents, which are often sources of phthalates cdc.gov.

Instrumentation: The most common analytical techniques for phthalate determination are:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust method for separating and identifying different phthalates and their metabolites cdc.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing less volatile metabolites like MCHpP and offers high sensitivity and selectivity researchgate.net.

In a large-scale biomonitoring study, MCHpP was rarely detected in about 1800 human urine samples, suggesting that while human exposure occurs, it may be at low levels or less frequent compared to other phthalates researchgate.net.

Strategies for Assessing Internal Exposure via Biomonitoring

Biomonitoring provides a direct measure of internal exposure by quantifying the concentration of a chemical or its metabolites in biological samples, most commonly urine.

Human exposure to phthalates can be highly variable over time due to differences in diet, behavior, and use of consumer products. This temporal variability is a critical consideration in designing exposure assessment studies.

Short Half-Life: Phthalates are rapidly metabolized and excreted from the body, with a half-life of less than 24 hours. This means that urinary metabolite concentrations reflect recent exposures researchgate.net.

Within- and Between-Subject Variability: Studies on various phthalate metabolites have demonstrated substantial day-to-day and month-to-month variability in urinary concentrations within the same individual nih.gov. There is also significant variability between different individuals.

Implications for Study Design: Due to this high temporal variability, a single spot urine sample may not accurately represent an individual's typical long-term exposure. Longitudinal studies, which involve collecting multiple samples from the same individuals over time, are better suited to capture the variability in exposure and provide a more accurate assessment. While a single urine sample can be moderately predictive of an individual's exposure over a few months, collecting multiple samples improves the accuracy of exposure classification, which is particularly important for epidemiological studies investigating links between phthalate exposure and health outcomes nih.govresearchgate.netnih.gov.

While specific longitudinal studies focusing solely on MCHpP are not widely available, the principles of temporal variability observed for other phthalate metabolites are applicable.

Isotopic tracers are essential tools in modern analytical chemistry for the accurate quantification of chemical compounds in complex matrices like urine.

Isotope Dilution: This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing Carbon-13 or Deuterium) to the sample before processing. This labeled compound, known as an internal standard, behaves identically to the native analyte during extraction, cleanup, and analysis.

Accurate Quantification: By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, analysts can correct for any loss of the analyte during sample preparation and for variations in instrument response. This results in highly accurate and precise measurements of the analyte's concentration nih.gov.

Availability of Standards: The use of isotopic tracers is a standard practice in biomonitoring studies for phthalates. While specific isotopically labeled standards for MCHpP may not be as commonly available as for other phthalate metabolites, standards for structurally similar compounds, such as Mono-(4-methyl-7-carboxyheptyl) phthalate, are commercially available for research purposes isotope.com.

Pharmacokinetic and Toxicokinetic Modeling in Non-Human Species

Pharmacokinetic and toxicokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemicals like DnOP and its metabolites. These studies provide valuable data for risk assessment.

A study investigating the toxicokinetics of DnOP in adult female Sprague-Dawley rats provided significant insights into the metabolism and excretion of MCHpP nih.gov. In this study, rats were administered a single oral dose of DnOP (300 mg/kg), and their urine was collected and analyzed for metabolites.

Key Findings from the Rat Toxicokinetic Study:

Metabolism of DnOP: After oral administration, DnOP is hydrolyzed to its monoester, mono-n-octyl phthalate (MnOP), which is then further metabolized to various oxidative products nih.govindustrialchemicals.gov.au.

Identification of MCHpP: Mono-7-carboxyheptyl phthalate (MCHpP) was identified as one of the urinary oxidative metabolites of DnOP nih.gov.

Excretion Pattern: The urinary excretion of DnOP metabolites, including MCHpP, followed a biphasic pattern. The levels of the metabolites decreased significantly after the first day of administration, but MCHpP was still detectable in the urine after four days nih.gov.

In Vitro Metabolism: The study also used rat liver microsomes to investigate the in vitro metabolism of DnOP and MnOP. These experiments confirmed the production of various oxidative metabolites nih.gov.

The table below summarizes the urinary metabolites of DnOP identified in the rat study.

Metabolite Abbreviation Full Chemical Name
PAPhthalic Acid
MnOPMono-n-octyl phthalate
MCPPMono-(3-carboxypropyl) phthalate
MCMPMono-carboxymethyl phthalate
MCPePMono-(5-carboxy-n-pentyl) phthalate
MCHpPMono-(7-carboxy-n-heptyl) phthalate
MHOPMono-hydroxy-n-octyl phthalate
MOOPMono-oxo-n-octyl phthalate
Data sourced from Silva et al. (2005) nih.gov.

These findings in non-human species are critical for developing physiologically based pharmacokinetic (PBPK) models. PBPK models are mathematical representations of the ADME processes that can be used to predict the internal dose of a chemical in different tissues and to extrapolate findings from animal studies to humans for risk assessment purposes. While a specific PBPK model for DnOP and MCHpP has not been extensively detailed in the public literature, the data from such toxicokinetic studies are the foundational elements for their development.

Compound Names

Abbreviation Full Chemical Name
MCHpPThis compound
DnOPDi-n-octyl phthalate
PVCPolyvinyl chloride
GC-MSGas Chromatography-Mass Spectrometry
LC-MS/MSLiquid Chromatography-Tandem Mass Spectrometry
PAPhthalic Acid
MnOPMono-n-octyl phthalate
MCPPMono-(3-carboxypropyl) phthalate
MCMPMono-carboxymethyl phthalate
MCPePMono-(5-carboxy-n-pentyl) phthalate
MHOPMono-hydroxy-n-octyl phthalate
MOOPMono-oxo-n-octyl phthalate
PBPKPhysiologically Based Pharmacokinetic
ADMEAbsorption, Distribution, Metabolism, and Excretion

Environmental Fate, Transport, and Remediation Research

Degradation Pathways of Mono-7-carboxyheptyl Phthalate (B1215562) in Environmental Compartments

The degradation of MCHpP in the environment is expected to occur through several mechanisms, including biodegradation by microbial communities and transformation via photolytic and hydrolytic processes. These pathways are critical in determining the ultimate persistence of the compound in soil, water, and sediment.

Biodegradation is a primary route for the environmental degradation of phthalate esters and their metabolites. Aerobic biodegradation is considered the principal mechanism for the mineralization of these compounds in the environment nih.gov. The general pathway for the microbial degradation of phthalate diesters involves an initial hydrolysis to the corresponding monoester, such as Mono-7-carboxyheptyl phthalate, and an alcohol. This is followed by further hydrolysis of the monoester to phthalic acid and, subsequently, to intermediates of central carbon pathways nih.gov.

Microorganisms in soil, water, and sediment are capable of degrading phthalate monoesters under both aerobic and anaerobic conditions nih.gov. The rate of biodegradation can be influenced by the structure of the alkyl chain, with shorter-chain phthalates generally degrading more readily nih.gov. Studies on various mono-alkyl phthalate esters in natural sediments have demonstrated that after an initial lag phase, degradation can be rapid, with half-lives ranging from 16 to 39 hours at 22°C sfu.ca. The similarity in degradation kinetics across different sediment types suggests the widespread presence of non-specific esterases in microorganisms that can hydrolyze these compounds sfu.ca.

While specific microbial communities responsible for the degradation of MCHpP have not been extensively documented, it is anticipated that a diverse range of bacteria possessing esterase enzymes would be capable of its transformation.

Abiotic processes such as photolysis and hydrolysis also contribute to the transformation of phthalate esters and their metabolites in the environment researchgate.net.

Hydrolysis: The ester linkage in phthalates is susceptible to hydrolysis, which can occur as a two-step process. The first step yields the monoester, and the second step produces phthalic acid researchgate.net. However, the rate of aqueous hydrolysis for parent phthalate esters is generally slow under neutral pH conditions and is influenced by both pH and temperature researchgate.netresearchgate.net. For monoesters like MCHpP, further hydrolysis to phthalic acid is a plausible degradation step.

Photolysis: Photodegradation can be a significant degradation pathway for phthalates, particularly in the atmosphere and the upper layers of aquatic systems where sunlight is available. The process can involve direct photolysis or indirect photo-oxidation initiated by reactive species like hydroxyl radicals nih.gov. Studies on parent phthalates have shown that photodegradation can lead to the formation of various byproducts through attacks on the alkyl chain and the benzene (B151609) ring nih.govfrontiersin.org. The atmospheric half-lives of some parent phthalates due to reaction with hydroxyl radicals are estimated to be on the order of days acs.org. It is expected that MCHpP would also be susceptible to photolytic degradation, although specific reaction rates and products are not well-documented.

The following table summarizes the degradation half-lives of some mono-alkyl phthalate esters in different environmental conditions, which can serve as an analogue for estimating the persistence of MCHpP.

Compound NameEnvironmental CompartmentHalf-lifeTemperatureReference
Mono-n-butyl phthalate (MnBP)Marine Sediments16 ± 2 hours22°C sfu.ca
Mono-(2-ethylhexyl) phthalate (MEHP)Marine Sediments26 ± 9 hours22°C sfu.ca
Mono-n-octyl phthalate (MnOP)Freshwater Sediments26 ± 7 hours22°C sfu.ca
Mono-i-decyl phthalate (MiDP)Freshwater Sediments39 ± 6 hours22°C sfu.ca

Modeling of Environmental Transport and Distribution

The transport and distribution of this compound in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to partition between different environmental media. Mathematical models are used to predict the movement of chemicals and their ultimate fate in the environment wiley.comepa.gov.

While phthalate monoesters are generally less volatile than their parent diesters, atmospheric transport can still be a relevant pathway, particularly for phthalates associated with particulate matter nih.gov. Phthalates can be released into the atmosphere and undergo long-range transport mdpi.com. Atmospheric deposition, through both wet (precipitation) and dry (particulate settling) processes, can transfer these compounds from the air to soil and water bodies nih.govmdpi.com.

The extent of atmospheric dispersion and deposition is influenced by meteorological conditions and the physical form of the phthalate (gas phase vs. particle-bound) epa.gov. For instance, washout ratios, which indicate the efficiency of removal by precipitation, have been estimated for various parent phthalates, showing that some can be effectively scavenged from the atmosphere nih.gov. Given its carboxylic acid group, MCHpP is likely to have a lower vapor pressure and higher water solubility compared to its parent diester, potentially leading to more efficient removal from the atmosphere via wet deposition.

In aquatic environments, the transport of MCHpP is influenced by its water solubility and its tendency to adsorb to suspended solids and sediments nih.gov. Phthalates are frequently detected in both the dissolved phase and associated with suspended matter in surface waters nih.gov. The partitioning between water and sediment is a key process controlling their fate. More hydrophobic phthalates tend to adsorb to sediment, where they can accumulate nih.gov.

The presence of a carboxyl group in MCHpP would increase its water solubility compared to the parent phthalate, potentially leading to greater mobility in the dissolved phase. However, interactions with organic matter in sediments can still lead to its partitioning out of the water column. The ultimate fate in aquatic systems will depend on the balance between transport in the water column, sedimentation, and degradation rates in both compartments oup.com.

The mobility of MCHpP in soil is largely controlled by its adsorption to soil organic matter and clay minerals mdpi.com. The leaching potential, or the likelihood of moving through the soil profile to groundwater, is inversely related to its adsorption affinity. Chemicals with lower adsorption coefficients are more mobile and more likely to leach nih.gov.

The carboxylic acid functional group of MCHpP is expected to be ionized at typical environmental pH values, which would increase its water solubility and potentially its mobility in soil. However, it can also interact with soil components through various mechanisms, including hydrogen bonding and cation bridging, which could retard its movement. Studies on the leaching of other organic acids in soil have shown that their mobility can be influenced by soil properties such as pH, organic matter content, and clay content mdpi.com. Therefore, the mobility of MCHpP in soil is expected to be site-specific, depending on the local soil characteristics. Significant leaching of some phthalates from plastic mulching films into agricultural soil has been observed, indicating a direct pathway for soil contamination frontiersin.org.

The following table presents key physicochemical properties of related phthalates that influence their environmental transport.

Compound NameLog KowWater SolubilityVapor Pressure
Diethyl Phthalate (DEP)2.421080 mg/L2.1 x 10-3 mmHg
Di-n-butyl Phthalate (DBP)4.7211.2 mg/L1.39 x 10-5 mmHg
Di(2-ethylhexyl) Phthalate (DEHP)7.60.003 mg/L1.32 x 10-7 mmHg
Mono-n-butyl Phthalate (MBP)2.5-3.1 (est.)Higher than DBPLower than DBP
Mono(2-ethylhexyl) Phthalate (MEHP)4.73Higher than DEHPLower than DEHP

Note: Data for MCHpP is not available. Values for other phthalates are provided for comparative purposes. Log Kow is the octanol-water partition coefficient, a measure of hydrophobicity.

Research into Environmental Mitigation and Remediation Technologies

The removal of phthalates and their metabolites from contaminated environments is an active area of research. A variety of technologies have been investigated for their effectiveness in treating phthalate-contaminated soil and water. These can be broadly categorized into biological, physical, and chemical methods.

Biological Remediation:

Bioremediation is considered an environmentally friendly and cost-effective approach for the removal of phthalates. nih.gov This process relies on the metabolic capabilities of microorganisms to break down these compounds. d-nb.infonih.gov Microbial degradation of phthalate esters typically begins with hydrolysis to form phthalic acid and the corresponding alcohol. nih.gov The resulting phthalic acid is then further degraded through various metabolic pathways. nih.gov While much of the research has focused on parent phthalates, the microorganisms capable of degrading phthalic acid would also be effective in the final mineralization of MCHP.

Composting: This is a promising technology for the remediation of soil contaminated with phthalate esters, with removal efficiencies ranging from 25% to 100%. Microbial activity plays a crucial role in the degradation process during composting.

Phytoremediation: This involves the use of plants to remove, degrade, or contain environmental contaminants. mdpi.com Some plants have been shown to take up and metabolize phthalate esters. acs.org The effectiveness of phytoremediation can be enhanced by associated microorganisms in the rhizosphere. nih.gov

Physical and Chemical Remediation:

These methods are often used for the treatment of wastewater containing phthalates.

Adsorption: This is a widely used technique for removing organic pollutants from water. nih.gov Activated carbon is a common adsorbent due to its high surface area and porosity. The effectiveness of adsorption for polar compounds like MCHP can be influenced by the properties of the adsorbent and the pH of the water. iwaponline.com

Advanced Oxidation Processes (AOPs): These technologies involve the generation of highly reactive hydroxyl radicals to oxidize and degrade organic pollutants. AOPs such as ozonation and photocatalysis have been shown to be effective in breaking down phthalates in water. nih.gov

Membrane Filtration: Techniques like reverse osmosis and nanofiltration can be used to physically remove phthalates and their metabolites from water. nih.gov

Table 2: Overview of Remediation Technologies for Phthalates and their Metabolites

TechnologyDescriptionApplicability to MCHP
Biological
Microbial DegradationUse of microorganisms to break down contaminants. d-nb.infonih.govPotentially high, as microorganisms can degrade the phthalic acid moiety.
CompostingControlled aerobic decomposition of organic matter.Likely effective for MCHP in contaminated soil.
PhytoremediationUse of plants to remediate contaminated soil and water. mdpi.comPotential applicability, though specific studies on MCHP are lacking.
Physical/Chemical
AdsorptionUse of solid materials (e.g., activated carbon) to bind pollutants. nih.govPotentially effective for removing MCHP from water, depending on adsorbent properties.
Advanced OxidationChemical processes that generate highly reactive radicals to destroy pollutants. nih.govLikely effective for the degradation of MCHP in water.
Membrane FiltrationPhysical separation of contaminants from water using semipermeable membranes. nih.govEffective for removing MCHP from water.

Epidemiological Research Design and Population Level Associations

Methodological Considerations in Observational Epidemiology for Metabolite Studies

Observational epidemiology is a cornerstone in assessing the impact of environmental chemicals like phthalates on populations. When studying metabolites such as MCHP, several methodological factors are crucial for the robust design and interpretation of research findings.

Biomarker Selection: The choice of biomarker is fundamental. For phthalates, urinary metabolites are preferred over measuring the parent compound in blood or other tissues. This is because parent phthalates are susceptible to external contamination during sample collection and analysis, and they have very short biological half-lives researchgate.netnih.gov. Urine is a suitable matrix for assessing exposure to non-persistent chemicals as it is non-invasive to collect and generally lacks the esterase activity that could degrade parent compounds post-collection researchgate.netnih.gov. For Di-n-octyl phthalate (B1215562) (DNOP), MCHP is one of the metabolites that can be measured to assess exposure.

Temporal Variability: Phthalates are metabolized and excreted relatively quickly, often within 24 hours researchgate.netnih.gov. This short half-life means that a single urine sample only reflects very recent exposure. For studies examining associations with longer-term biological endpoints, this high intra-individual variability is a significant challenge. Methodological approaches to address this include collecting multiple samples over time from each participant to better estimate long-term average exposure. The use of pooled urine samples for an individual can also provide a more stable measure of typical exposure nih.gov.

Sample Collection and Handling: To ensure the integrity of biomonitoring data, strict protocols for sample collection, storage, and transport are necessary. Contamination of biological samples with parent phthalates like DNOP is a major concern because they are ubiquitous in the environment and in laboratory equipment nih.gov. The analysis of metabolites like MCHP, which are not typically found in the environment, minimizes the risk of contamination biasing the results nih.gov. The inclusion of "field blanks" (tubes filled with purified water that undergo the same collection, storage, and analysis procedures as the samples) is a quality control measure to assess potential contamination nih.gov.

Analytical Methods: The accurate quantification of phthalate metabolites requires sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) researchgate.net. It is also critical to ensure the accuracy of commercial analytical standards used for calibration to ensure the validity and comparability of data across different studies mirec-canada.ca.

Cross-Sectional and Longitudinal Investigations in Non-Human Populations

While human studies are paramount, investigations in non-human populations, such as wildlife or laboratory animals, can provide valuable insights into the metabolism of DNOP and the detection of its metabolites, including MCHP. These studies can help in understanding toxicokinetics and informing the design of human epidemiological research. However, literature specifically detailing cross-sectional or longitudinal studies of MCHP in non-human populations is limited. In general, animal studies for phthalates often focus on controlled exposures to the parent compounds to elucidate metabolic pathways and identify key metabolites that can serve as biomarkers in human studies.

Cohort Studies Examining Environmental Exposure and Biological Endpoints (excluding clinical human outcomes)

Cohort studies, which follow a group of individuals over time, are a powerful tool for examining the relationship between environmental exposures and subsequent biological changes. In the context of MCHP, a cohort study would typically involve measuring the metabolite in urine samples collected at baseline and potentially at follow-up points. These exposure measures can then be related to various biological endpoints.

While specific cohort studies focusing exclusively on MCHP are not prominent in the literature, the framework for such studies is well-established from research on other phthalates. For example, a study could assess the association between prenatal exposure to DNOP (measured via MCHP in maternal urine) and subsequent markers of metabolic function in offspring, excluding direct clinical outcomes.

Example of a Hypothetical Cohort Study Design: A prospective birth cohort could collect urine samples from pregnant women at several time points during gestation. These samples would be analyzed for a panel of phthalate metabolites, including MCHP. Following birth, biological samples from the children could be collected at various ages to measure endpoints such as hormone levels or markers of inflammation. The statistical analysis would then examine the association between prenatal MCHP concentrations and these biological markers, while adjusting for potential confounding factors.

Assessment of Environmental Exposure-Response Relationships (without specific adverse effect profiling)

Exposure-response assessment aims to characterize the relationship between the magnitude of exposure to an agent and the proportion of the population exhibiting a specific biological response. In environmental epidemiology, this often involves analyzing continuous exposure data (e.g., urinary MCHP concentrations) in relation to a biological endpoint.

A recent large cross-sectional study using data from the National Health and Nutrition Examination Survey (NHANES) investigated the association between various phthalate metabolites and platelet count. While this study focused on other metabolites like mono-(carboxyoctyl) phthalate (MCOP), it provides a model for how MCHP could be studied researchgate.netnih.gov. Such a study would use statistical models, like weighted logistic regression and restricted cubic splines, to explore the relationship between urinary MCHP levels and a continuous biological marker. This approach allows for the identification of potential non-linear relationships, which can be important in understanding the biological effects of environmental exposures researchgate.net. The goal is to understand the relationship itself, independent of whether it leads to a defined adverse effect.

Confounding Factors and Methodological Biases in Environmental Metabolite Epidemiology

A significant challenge in observational epidemiology is the potential for confounding and bias, which can distort the true association between an exposure and an outcome.

Confounding Factors: A confounder is a variable that is associated with both the exposure (e.g., behaviors leading to DNOP exposure) and the outcome (the biological endpoint) but is not on the causal pathway healthknowledge.org.uk. For MCHP, potential confounders could include:

Socioeconomic Status (SES): SES can influence diet, housing conditions, and the use of consumer products, all of which can be sources of phthalate exposure. It can also be independently associated with various biological markers researchgate.net.

Diet: Since food packaging and processing can be a source of phthalates, dietary patterns are a potential confounder.

Co-exposure to other chemicals: Individuals are often exposed to multiple environmental chemicals simultaneously. These co-exposures can confound the association of a single metabolite with a health outcome.

Methodological Biases:

Selection Bias: This occurs if the study population is not representative of the target population. For example, if individuals with certain health conditions are more likely to participate in a study, this could bias the observed associations.

Information Bias (Measurement Error): This can arise from inaccuracies in measuring exposure or the outcome. For phthalate metabolites, non-differential misclassification of exposure can occur due to the high temporal variability of a single spot urine sample. This type of error tends to bias associations toward the null (i.e., making a true association appear weaker or non-existent) youtube.com.

To address these challenges, researchers employ various strategies during study design and analysis. These include careful selection of the study population, collection of detailed information on potential confounders, and the use of advanced statistical methods like multivariable regression models to adjust for the effects of confounders nih.govnih.gov.

Regulatory Science, Risk Assessment Research, and Policy Implications

Scientific Basis for Environmental Monitoring Programs and Guidelines

Environmental monitoring for phthalates and their metabolites is predicated on their widespread use, environmental persistence, and potential for ecological and human health effects. The scientific basis for monitoring MCHP and related compounds stems from the understanding that parent phthalates like DiNP can leach from consumer and industrial products into the environment.

Metabolites as Monitoring Targets: Monitoring programs increasingly focus on phthalate (B1215562) metabolites rather than the parent diesters for several reasons. Metabolites are often more water-soluble than the parent compounds, making them more mobile in aquatic environments. Furthermore, in biological systems, diesters are rapidly metabolized, making the monoesters and their oxidized derivatives, such as MCHP, more reliable biomarkers of exposure. In environmental contexts, the degradation of DiNP leads to the formation of its monoester, mono-isononyl phthalate (MINP), which is then further oxidized to form hydroxylated (OH-MINP), oxo (oxo-MINP), and carboxylated (e.g., MCHP and other isomers like MCiOP) metabolites.

Analytical Methods: The scientific foundation for monitoring rests on advanced analytical techniques capable of detecting these metabolites at low concentrations in complex environmental matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method for the quantification of phthalate metabolites in both biological and environmental samples. These methods offer the high sensitivity and specificity required to distinguish between different isomeric metabolites.

Environmental Occurrence: While human biomonitoring data for DiNP metabolites are extensive, data on their occurrence in environmental compartments are less so. Studies have shown that DiNP released into the environment partitions primarily to soil and sediment. epa.gov Its degradation to more mobile metabolites suggests that these compounds may be present in surface water and groundwater, justifying their inclusion in environmental monitoring programs. The ubiquitous nature of phthalates and their continuous release necessitates ongoing monitoring to understand environmental loading and trends.

Research Supporting Exposure Assessment Frameworks for Environmental Contexts

Exposure assessment frameworks for environmental contexts aim to quantify the extent to which ecosystems and wildlife are exposed to chemical substances. For MCHP, this involves understanding the environmental fate and transport of its parent compound, DiNP.

Environmental Fate and Transport: Research conducted as part of regulatory evaluations, such as the U.S. Environmental Protection Agency's (EPA) TSCA Risk Evaluation for DiNP, provides critical data for exposure assessment. epa.govepa.gov Key findings include:

Partitioning: DiNP is expected to partition primarily to soil and sediment when released into the environment. epa.gov

Degradation: DiNP undergoes biotic and abiotic degradation. A primary pathway is hydrolysis to its monoester, MINP, followed by further oxidation to form metabolites like MCHP. epa.gov

Bioavailability: The monoester metabolite is more soluble and potentially more bioavailable than the parent DiNP, which can influence its uptake by organisms. epa.gov

Exposure Pathways for Wildlife: The partitioning of DiNP to sediment and soil suggests that benthic organisms and soil-dwelling invertebrates are likely to have the highest exposure. Subsequent trophic transfer through the food web is a potential exposure pathway for fish, birds, and mammals. Inhalation of airborne particles containing DiNP and ingestion of contaminated food and water are other relevant routes of exposure for terrestrial and aquatic wildlife. While studies have investigated the impact of phthalates on wildlife, specific research on exposure to MCHP is limited.

The table below summarizes key parameters relevant to environmental exposure assessment for DiNP and its metabolites.

ParameterFindingImplication for Exposure Assessment
Environmental Partitioning DiNP primarily partitions to soil and sediment. epa.govSoil and sediment are critical media for monitoring and risk assessment.
Degradation Pathway DiNP degrades to monoesters (MINP) and then to oxidized metabolites (e.g., MCHP). epa.govMetabolites are relevant targets for assessing exposure and potential effects.
Metabolite Solubility Monoester metabolites are more water-soluble than the parent DiNP. epa.govIncreased potential for transport in aquatic systems and bioavailability to aquatic organisms.

Methodologies for Environmental Risk Prioritization and Assessment (non-human health risk assessment)

Environmental risk assessment for chemicals like DiNP and its metabolites involves a systematic process of evaluating their potential adverse effects on ecosystems.

Risk Quotient (RQ) Method: A common methodology is the risk quotient method, which compares the predicted environmental concentration (PEC) of a substance to its predicted no-effect concentration (PNEC).

PEC: The estimated concentration of a substance in an environmental compartment (water, soil, sediment).

PNEC: The concentration below which adverse effects on the ecosystem are not expected to occur. It is typically derived from ecotoxicity data (e.g., LC50, EC50) from various trophic levels (algae, invertebrates, fish) with the application of assessment factors.

An RQ greater than 1 indicates a potential risk to the environment, triggering further investigation or risk management measures. Ecological risk assessments for phthalates have often focused on the parent compounds due to a lack of ecotoxicological data for the metabolites. However, as metabolites can also be biologically active, there is a growing recognition of the need to include them in risk assessments.

Prioritization Frameworks: Given the large number of chemicals in commerce, prioritization schemes are used to identify substances of high concern for further evaluation. Phthalates have frequently been prioritized due to their high production volumes, widespread use, and potential for endocrine disruption. foodpackagingforum.org These frameworks often consider hazard properties (e.g., toxicity, persistence, bioaccumulation) and exposure potential. The presence of metabolites like MCHP in environmental samples can be a factor in prioritizing the parent compound for a more in-depth risk assessment.

The U.S. EPA's final risk evaluation for DiNP under the Toxic Substances Control Act (TSCA) is a prime example of a comprehensive environmental risk assessment. Although it concluded that DiNP does not pose an unreasonable risk to the environment under the evaluated conditions of use, the assessment itself provides a methodological framework. epa.gov It considers various environmental release scenarios, fate and transport modeling, and ecotoxicity data for aquatic and terrestrial organisms. epa.gov

International and National Research Programs on Phthalate Metabolites

Several international and national bodies have research programs that address the environmental and health impacts of phthalates, which implicitly include their metabolites.

United States Environmental Protection Agency (EPA): The EPA's TSCA program is a key driver of research and regulation of existing chemicals in the U.S.

TSCA Risk Evaluations: The EPA has conducted a comprehensive risk evaluation for DiNP. epa.gov While the final determination focused on unreasonable risks to worker health, the evaluation included a thorough assessment of environmental hazards. useforesight.iospecialchem.comepa.gov This process involves extensive literature review, data analysis, and modeling of environmental fate, exposure, and ecological effects.

Cumulative Risk Assessment: The EPA is also developing a cumulative risk assessment for phthalates that exhibit "phthalate syndrome," which includes DiNP. epa.gov This acknowledges that organisms are exposed to a mixture of related chemicals.

European Union:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Under REACH, chemical manufacturers are required to provide data on the safety of their products. The European Chemicals Agency (ECHA) manages this process. DiNP is registered under REACH, and its potential risks have been subject to evaluation. europa.eu The Substance Evaluation process under REACH can be used to request further information from registrants if a potential risk to the environment or human health is suspected. europa.eu

Partnership for the Assessment of Risks from Chemicals (PARC): Launched in 2022, PARC is a large-scale European research and innovation partnership aimed at improving chemical risk assessment. It supports the development of next-generation risk assessment to address current and future challenges in chemical safety, which includes the assessment of metabolites.

The table below summarizes major research programs and their relevance to MCHP.

Program/AgencyKey ActivitiesRelevance to Mono-7-carboxyheptyl phthalate
U.S. EPA (TSCA Program) Conducts risk evaluations for existing chemicals, including DiNP. epa.govProvides a comprehensive assessment of the environmental fate and ecological risks of the parent compound, which is essential for understanding the context of MCHP.
European Union (REACH/ECHA) Manages chemical registration and evaluation to ensure their safe use. europa.euDiNP is registered and has been evaluated, influencing its regulation and providing publicly available data on its properties and uses.
HBM4EU / PARC (EU) Large-scale human biomonitoring and chemical risk assessment research initiatives.Generate exposure data and advanced risk assessment methodologies applicable to phthalates and their metabolites.

Identification of Research Gaps to Inform Future Regulatory Science

Despite extensive research on phthalates, significant knowledge gaps remain, particularly concerning the environmental fate and effects of specific metabolites like MCHP. Addressing these gaps is crucial for refining risk assessments and informing future regulatory policies.

Key Research Gaps:

Environmental Monitoring Data: There is a notable lack of data on the concentrations of MCHP and other specific DiNP metabolites in various environmental media, including surface water, sediment, soil, and wildlife. Most environmental monitoring has focused on the parent phthalates.

Ecotoxicity of Metabolites: The toxicological profiles of individual phthalate metabolites in ecologically relevant species are largely unknown. Risk assessments often rely on data from the parent compound, which may not accurately reflect the risk posed by the metabolites, as they can have different toxicities and bioavailabilities.

Fate and Transport of Metabolites: While the general degradation pathway of DiNP is understood, more detailed research is needed on the environmental persistence, mobility, and ultimate fate of its various carboxylated and hydroxylated metabolites under different environmental conditions.

Analytical Challenges: DiNP is a complex mixture of isomers, which results in the formation of a wide array of metabolites. This isomeric complexity presents significant analytical challenges in separating and quantifying individual metabolites in environmental samples, potentially leading to an underestimation of exposure. nih.gov

Mixture Effects: Organisms in the environment are exposed to a complex mixture of different phthalates and their metabolites. Understanding the cumulative and synergistic effects of these mixtures on ecosystems is a major research challenge that needs to be addressed for a more realistic risk assessment.

Future research should prioritize targeted environmental monitoring for DiNP metabolites, conduct ecotoxicity studies on these specific compounds, and develop more sophisticated analytical methods to handle the complexity of isomeric mixtures. This will provide a more robust scientific basis for the environmental risk assessment of high-molecular-weight phthalates and support the development of effective regulatory strategies.

Advanced Research Directions and Emerging Paradigms

Integration of Omics Technologies in Metabolite Research

The study of metabolites like Mono-7-carboxyheptyl phthalate (B1215562) is increasingly reliant on "omics" technologies, which allow for a broad and detailed analysis of biological molecules.

Multi-Omics Approaches (e.g., transcriptomics, proteomics, metabolomics)

Multi-omics strategies are at the forefront of investigating the biological impacts of phthalate metabolites. By combining data from transcriptomics (the study of RNA transcripts), proteomics (the study of proteins), and metabolomics (the study of metabolites), researchers can construct a more complete picture of cellular and organismal responses to chemical exposures.

For instance, studies on the primary metabolite of di(2-ethylhexyl) phthalate (DEHP), mono(2-ethylhexyl) phthalate (MEHP), have demonstrated significant alterations in the transcriptome of placental cells. nih.govnih.gov Such research provides a blueprint for how the effects of MCMHP could be investigated at the molecular level. Metabolomics studies have successfully identified associations between various phthalate metabolites and changes in the human metabolome, suggesting impacts on pathways like lipid metabolism and inflammatory responses. nih.gov Although specific data for MCMHP is less prevalent, its inclusion in broader metabolomic surveys allows for its potential role in these perturbations to be assessed.

A study on DEHP exposure in pregnant mice utilized metabolomics and data-driven bioinformatics to identify key maternal metabolites linked to fetal lethality. acs.org This approach, which identified 16 potential biomarkers of DEHP exposure, could be adapted to specifically investigate the metabolic signature of MCMHP exposure. acs.org

Systems Biology and Network Analysis Applications

Systems biology and network analysis offer powerful tools to interpret the complex datasets generated by multi-omics studies. Instead of focusing on single molecular changes, these approaches aim to understand the interactions between various biological components as a whole.

Network analysis of metabolome data can reveal influential hub metabolites within a biological system. acs.org For example, in the context of DEHP exposure, nicotinic acid was identified as a key hub metabolite. acs.org Similar network-based approaches could elucidate the key metabolic pathways perturbed by MCMHP. Furthermore, understanding the parent-metabolite mappings through network representations can help track exposure trends and variations based on demographic factors. researchgate.net

Development of Novel In Vitro, In Silico, and Organ-on-a-Chip Models

To better predict human responses to environmental chemicals and reduce reliance on animal testing, there is a significant push towards developing advanced in vitro and in silico models.

In Vitro Models: Novel human in vitro models are being developed to improve the mechanistic understanding of diseases and to facilitate drug development and testing. ukri.org These models can provide a more accurate representation of human physiology compared to traditional cell cultures.

In Silico Models: Computational, or in silico, modeling of organ-on-a-chip devices can help optimize their design and predict nutrient transport and fluid dynamics, thereby enhancing their physiological relevance. frontiersin.org

Organ-on-a-Chip (OOC) Models: OOCs are microfluidic devices that mimic the structure and function of human organs. frontiersin.orgk-state.edunih.gov These models allow for the study of the metabolism, transport, and toxicological effects of chemicals in a human-relevant context. k-state.edunih.gov For example, liver-on-a-chip models are crucial for studying the bioactivation of xenobiotics, as the liver is a primary site of metabolism. k-state.edunih.gov The use of interconnected multi-organ-on-a-chip systems can provide insights into the systemic effects of a compound and its metabolites. k-state.edunih.govnih.gov Such technology holds immense promise for specifically investigating the metabolic fate and potential toxicity of MCMHP in various human organs.

Model TypeDescriptionRelevance to MCMHP Research
In Vitro Advanced human cell culture systems.Allows for mechanistic studies of MCMHP's effects on specific human cell types.
In Silico Computer simulations and mathematical modeling.Can predict the pharmacokinetic and pharmacodynamic properties of MCMHP and aid in the design of OOC experiments.
Organ-on-a-Chip Microfluidic devices mimicking human organ function.Enables the study of MCMHP's metabolism and toxicity in a physiologically relevant human context, reducing the need for animal testing.

Artificial Intelligence and Machine Learning Applications in Metabolite Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the analysis of large and complex datasets in environmental health research.

ML algorithms can be employed to identify correlations between exposure to phthalate esters and various disease outcomes. nih.govresearchgate.net For instance, one study used ML to develop a prediction model for the relationship between phthalate exposure and the risk of certain diseases, finding a greater impact on bone and joint issues. nih.govresearchgate.net These approaches can also be used to screen for active metabolites from environmental contaminants. rsc.org

Furthermore, ML can help in discovering synergistic interactions between different environmental chemicals. acs.org Explainable AI (XAI) frameworks are being applied to investigate the relationship between phthalate biomarkers and disease risk, with some models demonstrating superior predictive capabilities. researchgate.net The application of these advanced computational tools to datasets that include MCMHP could help to identify its potential health risks and its interactions with other chemicals.

Research on Cumulative Environmental Exposures and Mixture Effects

Humans are constantly exposed to a complex mixture of environmental chemicals, and understanding the health effects of these cumulative exposures is a major research challenge.

Research has shown that environmentally relevant mixtures of phthalates and their metabolites can have biological effects, such as altering the cell cycle and apoptosis in ovarian follicles. nih.govnih.govnih.gov The effects of these mixtures can be complex, with parent phthalates and their metabolites sometimes impacting biological processes differently. nih.govnih.gov

To address the challenge of assessing cumulative exposures, novel indices like the average phthalate pollution index (PPI) and cumulative phthalate exposure index (PEI) have been proposed. rsc.orgresearchgate.net These indices consider factors such as the relative importance, environmental occurrence, and toxicity of different phthalates. rsc.org Modern statistical tools are also available to evaluate the effects of chemical mixtures on health outcomes. mdpi.com Studying MCMHP within the context of these real-world mixtures is crucial for a realistic assessment of its potential health risks.

Ethical Considerations in Environmental Chemical Research and Data Interpretation

The study of environmental chemicals like MCMHP carries with it a number of ethical responsibilities.

Key ethical principles in chemical research include honesty, integrity, and responsibility. solubilityofthings.com Researchers have an obligation to ensure the safety of human and animal subjects, as well as to protect the environment. fctemis.orgsavemyexams.com This includes the responsible use of chemicals, proper waste disposal, and minimizing harm to ecosystems. fctemis.orgjocpr.com

When research involves human participants, obtaining informed consent is paramount. savemyexams.com Furthermore, the interpretation and communication of research findings to the public must be done carefully to avoid causing undue alarm while still conveying potential health risks. There is an ongoing discussion within the chemical community about whether professional codes of ethics should be revised to place a higher priority on the public's health and well-being and the protection of the environment. nih.gov

Ethical PrincipleApplication in MCMHP Research
Honesty and Integrity Accurate reporting of research findings on the occurrence and potential effects of MCMHP.
Responsibility Ensuring the safe handling and disposal of MCMHP in laboratory settings and considering the broader societal and environmental implications of the research. solubilityofthings.com
Informed Consent Obtaining consent from participants in any human biomonitoring studies that measure levels of MCMHP. savemyexams.com
Risk Communication Transparent and clear communication of research findings regarding MCMHP to policymakers and the public.

Q & A

Q. How can systematic reviews improve the integration of MCeHP data into risk assessment frameworks?

  • Answer : Follow PRISMA guidelines to synthesize evidence from in vivo, in vitro, and epidemiological studies. Use the Navigation Guide or GRADE criteria to evaluate study quality and derive evidence-based toxicity reference values .

Tables for Key Methodological Considerations

Parameter Recommendation Reference
Sample Storage0–6°C; avoid freeze-thaw cycles
Internal StandardsDeuterated MCeHP (e.g., MCeHP-d4)
Confounding ControlAdjust for urinary creatinine, BMI, and diet
Multi-Omics IntegrationPathway analysis via KEGG/GO databases

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.